molecular formula C14H10ClIN2O3 B6068541 N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

Cat. No. B6068541
M. Wt: 416.60 g/mol
InChI Key: GVJBCZMFJPOBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide, commonly known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer cells. CI-1040 has been extensively studied as a potential anticancer agent, and has shown promising results in preclinical studies.

Mechanism of Action

CI-1040 inhibits the N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide pathway by targeting the upstream kinase MEK1/2. This prevents the activation of downstream effectors such as ERK1/2, which play a key role in cell proliferation and survival. By inhibiting this pathway, CI-1040 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CI-1040 has been shown to have a range of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression.

Advantages and Limitations for Lab Experiments

CI-1040 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its mechanism of action and efficacy. However, it also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some settings.

Future Directions

There are several future directions for research on CI-1040. One area of interest is the development of more potent and selective MEK inhibitors, which could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that can predict response to CI-1040, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the potential of CI-1040 in combination with other drugs, such as immune checkpoint inhibitors, to improve its efficacy and broaden its applicability.

Synthesis Methods

CI-1040 can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-iodoaniline in the presence of a base to yield CI-1040.

Scientific Research Applications

CI-1040 has been extensively studied as a potential anticancer agent. It has shown efficacy in preclinical studies against a wide range of cancer cell lines, including melanoma, colorectal, pancreatic, and breast cancer. It has also been evaluated in clinical trials, both as a single agent and in combination with other drugs, for the treatment of various cancers.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(16)7-11(12)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBCZMFJPOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.